molecular formula C9H5ClIN B054314 2-Chloro-6-iodoquinoline CAS No. 124467-20-5

2-Chloro-6-iodoquinoline

Cat. No.: B054314
CAS No.: 124467-20-5
M. Wt: 289.5 g/mol
InChI Key: UGLKNANWWDCXKD-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 2nd and 6th positions, respectively.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-6-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These interactions can lead to alterations in the metabolism of other compounds, making this compound a useful probe in drug metabolism studies. Additionally, its high lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities and toxicities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound in vivo .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its high lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and brain . This distribution pattern can influence its biological activity and potential toxicity, making it an important factor in drug development and safety assessment.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can affect various biochemical processes . The presence of targeting signals and post-translational modifications can further direct this compound to specific subcellular compartments, impacting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the direct iodination of 2-chloroquinoline using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalyst like trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often employs scalable halogenation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-6-iodoquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. This dual halogenation allows for versatile chemical modifications and enhances its potential as a precursor in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLKNANWWDCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601125
Record name 2-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-20-5
Record name 2-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-iodo-quinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-1H-quinolin-2-one (6.23 g, 23 mmol) in phosphorus oxychloride (25 mL) was refluxed under N2 for 2 h. After cooling, the solvent was removed by rotary evaporator and then by the oil pump. Sat. sodium bicarbonate (100 mL) was slowly added. The solid was collected by filtration, washed with sat. sodium bicarbonate, water and dried to obtain 2-chloro-6-iodo-quinoline (5.78 g, 87%) as a black solid. LC-MS m/e 290 (MH+).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-6-iodoquinoline in the synthesis of thiazolidin-4-ones and what biological activity do these synthesized compounds exhibit?

A1: this compound serves as a crucial starting material in synthesizing thiazolidin-4-one derivatives []. The process involves reacting this compound-3-carbaldehyde with various amines to form N-aryl-2-chloro-6-iodoquinolin-3-yl azomethines. These intermediates then undergo a cyclocondensation reaction with thioglycolic acid to yield the desired thiazolidin-4-ones []. These synthesized thiazolidin-4-ones have shown promising results in preliminary antimicrobial screenings against various microbes [].

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